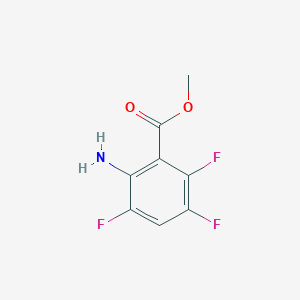

Methyl 2-amino-3,5,6-trifluorobenzoate

Description

Structure

2D Structure

Properties

Molecular Formula |

C8H6F3NO2 |

|---|---|

Molecular Weight |

205.13 g/mol |

IUPAC Name |

methyl 2-amino-3,5,6-trifluorobenzoate |

InChI |

InChI=1S/C8H6F3NO2/c1-14-8(13)5-6(11)3(9)2-4(10)7(5)12/h2H,12H2,1H3 |

InChI Key |

RFELZLKHSWFMMI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1F)F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3,5,6-trifluorobenzoate typically involves the esterification of 2-amino-3,5,6-trifluorobenzoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Catalytic hydrogenation of nitrobenzoate derivatives followed by esterification is one such approach. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3,5,6-trifluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to amines.

Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

Methyl 2-amino-3,5,6-trifluorobenzoate has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the development of fluorescent probes and imaging agents.

Medicine: It is investigated for its potential as a pharmaceutical intermediate in drug discovery, particularly for targeting diseases like cancer and inflammation.

Industry: The compound finds use in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3,5,6-trifluorobenzoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Differences :

- Substituents : The analog features a single trifluoromethyl (-CF₃) group at the 3-position, contrasting with the target compound’s three fluorine atoms at positions 3, 5, and 4.

- Physicochemical Properties:

- Lipophilicity : Both compounds exhibit moderate logP values (~2.5), but the target’s multiple fluorines may increase polarity slightly compared to the bulkier -CF₃ group.

- Metabolism: Fluorinated aromatic amines are typically resistant to cytochrome P450-mediated oxidation. However, the amino group at position 2 in both compounds could undergo N-hydroxylation via CYP1A2, as seen in analogous aromatic amines (e.g., heterocyclic amines in ) .

Triazine-Linked Benzoate Derivatives ()

Structural Contrast :

- Complexity: Compounds like methyl 3-[[4-(2-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate () incorporate triazine rings and bulky substituents (e.g., chlorophenoxy), unlike the simpler fluorinated benzoate backbone of the target compound. Functional Differences:

- Applications: Triazine-linked derivatives are typically herbicides (e.g., sulfonylureas like metsulfuron-methyl in ), targeting plant acetolactate synthase.

- Reactivity : The ester group in sulfonylureas is more prone to hydrolysis due to adjacent sulfonamide and triazine electron-withdrawing effects. In contrast, the target’s fluorines may stabilize the ester against hydrolysis .

Benzothiazole Acetamide Derivatives ()

Structural Comparison :

- Heterocycles vs. Fluorinated Benzoates : Patent compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide feature benzothiazole cores, which confer rigidity and π-stacking capacity. The target’s benzoate ester lacks this heterocycle but offers fluorine-driven polarity.

Electronic and Binding Properties : - The fluorine atoms in the target compound may enhance dipole interactions in biological systems, whereas benzothiazoles rely on planar aromaticity for target binding.

Metabolic and Toxicological Profiles ()

- CYP1A2 Involvement: Fluorinated aromatic amines, like the target compound, are likely substrates for CYP1A2-mediated N-hydroxylation, a pathway critical in mutagen activation (e.g., heterocyclic amines in ). However, fluorine’s electronegativity may slow metabolic rates compared to non-fluorinated analogs, reducing toxicity risks .

- Contrast with Chlorinated Analogs: Chlorine-substituted compounds (e.g., 2-chlorophenol derivatives in ) are more metabolically labile, as seen in CYP1A2’s preference for dehalogenation.

Biological Activity

Methyl 2-amino-3,5,6-trifluorobenzoate is a fluorinated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its chemical formula . The presence of trifluoromethyl groups enhances its lipophilicity and biological activity by improving binding affinity to various molecular targets. The amino group allows for hydrogen bonding, which is crucial for interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The trifluoromethyl substituents increase the compound's binding specificity and potency.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may affect the activity of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug development.

- Receptor Interaction : It interacts with various receptors including those involved in neurotransmission and inflammation. This interaction can lead to modulation of signaling pathways that are critical in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Table 1: Summary of Biological Activities

Case Studies

- Cancer Cell Studies : In vitro studies using MCF-7 breast cancer cells revealed that this compound significantly reduced cell viability by inducing apoptosis. The IC50 value was determined to be approximately 23.2 µM after a 48-hour incubation period . Flow cytometry analysis indicated an increase in both early and late apoptotic cells.

- In Vivo Analyses : Animal models have shown that administration of the compound resulted in a significant decrease in tumor mass compared to control groups. The compound demonstrated a reduction in solid tumor weight by approximately 54% when combined with standard chemotherapy agents .

- Toxicological Assessment : Studies assessing acute toxicity have indicated that while the compound interacts with critical biological pathways, it exhibits low toxicity levels in vivo. Symptoms observed were mild and reversible upon cessation of treatment .

Q & A

Q. What are the common synthetic routes for Methyl 2-amino-3,5,6-trifluorobenzoate, and what key reagents are involved?

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, trifluorobenzoic acid derivatives (e.g., 2,4,6-trifluorobenzoic acid) can serve as precursors, where methyl esterification is achieved using methanol under acid catalysis. Subsequent amination steps may employ ammonia or protected amine sources. Key reagents include 2,4,6-trichlorotriazine (as a coupling agent), DIPEA (a base for deprotonation), and phenol derivatives for functionalization . Purification often involves precipitation using low-polarity solvents (e.g., LP in ) or column chromatography.

Q. How is the purity of this compound assessed in research settings?

Purity is validated using HPLC (>95% purity thresholds) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For example, H and F NMR are critical for verifying fluorine substitution patterns and amine proton environments . High-resolution mass spectrometry (HRMS) or exact mass analysis (e.g., 220.0463 Da for related metabolites) ensures molecular formula accuracy .

Advanced Research Questions

Q. How do the positions of fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Fluorine's electron-withdrawing effects vary with substitution patterns. For instance, 2,4,6-trifluorobenzoic acid derivatives exhibit enhanced electrophilicity at the para position due to symmetric electron withdrawal, favoring nucleophilic attack. In contrast, asymmetric substitution (e.g., 2,3,4-trifluorobenzoic acid) creates regioselectivity challenges, requiring tailored reaction conditions (e.g., temperature-controlled coupling at 35°C) . Computational studies (e.g., InChI/SMILES-based modeling) can predict reactive sites by analyzing charge distribution .

Q. What strategies are effective in resolving contradictions in reported spectroscopic data for this compound derivatives?

Contradictions often arise from solvent effects or impurities. Cross-validation using multiple techniques is essential:

- X-ray crystallography resolves ambiguities in molecular geometry (e.g., crystal data for related chloropyridinium salts in ).

- Dynamic NMR detects rotational barriers or tautomerism in amino-fluorine systems.

- Isotopic labeling (e.g., N-amine) clarifies coupling patterns in complex spectra .

Methodological Recommendations

- Synthetic Optimization : Use DIPEA in stoichiometric excess (1.5–1.6 equiv.) to enhance coupling efficiency .

- Stability Testing : Store derivatives at 0–6°C to prevent decomposition, as indicated for trifluorobenzaldehyde analogs .

- Data Reproducibility : Replicate reactions under inert atmospheres to minimize hydrolysis of labile fluorine groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.